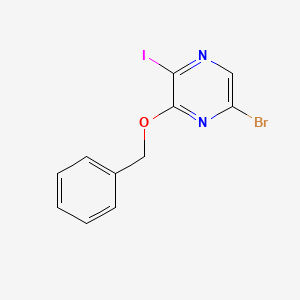
3-(Benzyloxy)-5-bromo-2-iodopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-bromo-2-iodopyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with benzyloxy, bromo, and iodo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-bromo-2-iodopyrazine typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Iodination: The subsequent addition of an iodine atom.
Benzyloxy Substitution: The final step involves the substitution of a hydrogen atom with a benzyloxy group.
These reactions often require specific conditions such as the use of catalysts, controlled temperatures, and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated systems, can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-bromo-2-iodopyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the bromo or iodo groups to hydrogen.
Substitution: Replacement of the bromo or iodo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .
Applications De Recherche Scientifique
3-(Benzyloxy)-5-bromo-2-iodopyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-iodopyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved can include binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-2-methyl-4H-pyran-4-one
- 1-Benzyloxy-2-iodo-4-tert-octylbenzene
- 3-(Benzyloxy)pyridin-2-amine
Uniqueness
3-(Benzyloxy)-5-bromo-2-iodopyrazine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can provide distinct electronic and steric properties compared to similar compounds .
Propriétés
Formule moléculaire |
C11H8BrIN2O |
|---|---|
Poids moléculaire |
391.00 g/mol |
Nom IUPAC |
5-bromo-2-iodo-3-phenylmethoxypyrazine |
InChI |
InChI=1S/C11H8BrIN2O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clé InChI |
VZHYRUQTTHWXOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=CN=C2I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


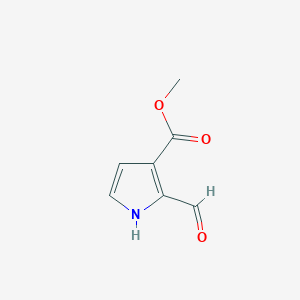
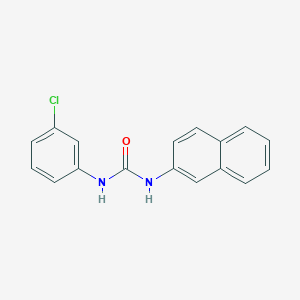
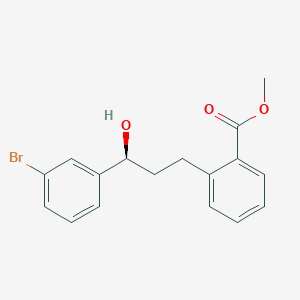
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)

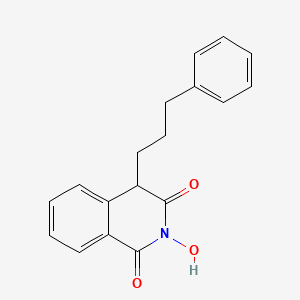
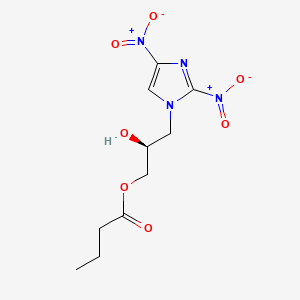
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11831862.png)
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
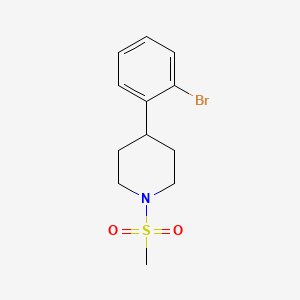

![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)

